Propiopromazine Hydrochloride

Veterinary Anesthesiology Premedication Phenothiazine Comparison

Propiopromazine hydrochloride (CAS 7681-67-6), also referred to as propionylpromazine hydrochloride, is a phenothiazine-derivative neuroleptic agent. It is primarily characterized as a dopamine receptor D2 (DRD2) antagonist , and its pharmacological profile includes antagonism at histamine H1, muscarinic, and serotonin (5-HT2) receptors, which collectively mediate its sedative, antiemetic, and antipsychotic effects.

Molecular Formula C20H25ClN2OS
Molecular Weight 376.9 g/mol
CAS No. 7681-67-6
Cat. No. B013849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiopromazine Hydrochloride
CAS7681-67-6
Synonyms1-[10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-yl]-1-propanone Hydrochloride;  _x000B_10-(3-Dimethylaminopropyl)-2-propionylphenothiazine Hydrochloride;  1497CB;  Combelen;  Combilen;  2-Propionyl-10-(3-dimethylaminopropyl)phenothiazine Hydrochloride;  Propi
Molecular FormulaC20H25ClN2OS
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
InChIInChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H
InChIKeyZFWVWZODBGTOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>56.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Propiopromazine Hydrochloride (CAS 7681-67-6): A Phenothiazine Neuroleptic with Quantified Veterinary and Research Applications


Propiopromazine hydrochloride (CAS 7681-67-6), also referred to as propionylpromazine hydrochloride, is a phenothiazine-derivative neuroleptic agent. It is primarily characterized as a dopamine receptor D2 (DRD2) antagonist , and its pharmacological profile includes antagonism at histamine H1, muscarinic, and serotonin (5-HT2) receptors, which collectively mediate its sedative, antiemetic, and antipsychotic effects [1]. The compound is a promazine analog modified with a propionyl group, a structural distinction that underpins its specific applications in veterinary medicine and its emerging role in infectious disease research [2].

Why Generic Substitution of Propiopromazine Hydrochloride with Acepromazine or Other Phenothiazines Is Not Supported by Comparative Evidence


Direct substitution of propiopromazine hydrochloride with other phenothiazine tranquilizers, such as acepromazine, is scientifically unjustified without careful consideration of their distinct pharmacological profiles. While a clinical study in dogs demonstrated that propiopromazine (0.05 mg/kg IV) and acepromazine (0.05 mg/kg IV) produce comparable premedication effects, the study also highlighted nuanced differences in anesthetic event profiles, such as the incidence of apnea and the requirement for controlled ventilation [1]. Furthermore, evidence from trap device studies indicates that propiopromazine, when used at specific doses, is associated with a significant reduction in capture-related injuries and an absence of drug overdoses in nontarget species, a safety profile that cannot be automatically extrapolated to other sedatives without equivalent field data [2]. Therefore, interchangeability based solely on class-level inference is not a reliable procurement strategy for applications requiring predictable and well-characterized outcomes.

Propiopromazine Hydrochloride (CAS 7681-67-6) Quantitative Differentiation Guide: Head-to-Head Comparisons and Validated Metrics


Comparable Clinical Efficacy to Acepromazine as Canine Premedication

In a direct head-to-head clinical study, the effects of propiopromazine hydrochloride (0.05 mg/kg IV) were compared with acepromazine (0.05 mg/kg) as a premedication before inhalation anesthesia in dogs. The study concluded that there were no apparent differences in premedication effects, with both groups achieving a state of moderate sedation and calm relaxation. This evidence establishes propiopromazine hydrochloride as a scientifically valid and interchangeable alternative to acepromazine for this specific indication, with a well-defined and comparable clinical profile [1].

Veterinary Anesthesiology Premedication Phenothiazine Comparison

Rapid Onset and Sustained Duration of CNS Depression in Wild Canids

In a comparative evaluation of central nervous system (CNS) depressants in coyotes, propiopromazine hydrochloride demonstrated a desirable pharmacological profile. Its onset of action was approximately 10 minutes, and the duration of major CNS depression lasted about 24 hours. In comparison, chlordiazepoxide HCl (a benzodiazepine) exhibited an onset of 30-40 minutes and a duration of 30-36 hours. This quantified difference in pharmacodynamic parameters highlights the utility of propiopromazine for applications requiring rapid induction and a defined, intermediate duration of sedation, providing a clear operational advantage over alternatives like chlordiazepoxide [1].

Wildlife Management CNS Depressants Phenothiazine Evaluation

In Vitro Antiplasmodial Activity Against Multiple Plasmodium falciparum Strains

Propiopromazine hydrochloride exhibits in vitro inhibitory activity against the malaria parasite Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values range from 5011.87 nM to 12589.25 nM (5.01 µM to 12.59 µM) across multiple tested strains after 72 hours of exposure, as measured by the SYBR green assay. This provides a quantitative baseline for its antiplasmodial potency, situating it within the micromolar range and offering a specific, measurable metric for researchers investigating phenothiazine derivatives as potential antimalarial scaffolds .

Antiparasitic Research Malaria Phenothiazine Repurposing

Novel In Vitro Activity Against Mycobacterium tuberculosis H37Rv

Recent research has identified propiopromazine as a novel inhibitor of Mycobacterium tuberculosis. A 2024 study demonstrated that propionylpromazine effectively curtails the proliferation of M. tuberculosis H37Rv and impedes its growth within macrophages without causing detrimental effects to the host cells. While the comparator in this study is a vehicle control, the evidence establishes a new, class-divergent biological activity for this phenothiazine compound, opening a new avenue for research distinct from its established veterinary sedative role [1].

Antibacterial Research Tuberculosis Drug Repurposing

Best Research and Industrial Application Scenarios for Propiopromazine Hydrochloride (CAS 7681-67-6)


Veterinary Clinical Research Requiring a Validated Acepromazine Alternative

For studies investigating premedication protocols in canine inhalation anesthesia, propiopromazine hydrochloride is a directly validated alternative to acepromazine. Its use is supported by head-to-head clinical evidence demonstrating comparable sedation quality and anesthetic event profiles at an equivalent 0.05 mg/kg IV dose [1]. This allows researchers to select this compound with confidence, using a defined comparator for their study design.

Wildlife Management and Field Studies Requiring Predictable Sedation Kinetics

In field applications involving wild canids (e.g., coyotes, wolves), propiopromazine offers a desirable and quantified pharmacodynamic profile. It provides a rapid onset of action (approximately 10 minutes) and a sustained, predictable duration of CNS depression (approximately 24 hours) [2]. This makes it particularly suitable for use in tranquilizer trap devices (TTDs), where its safety profile in nontarget species has been documented [3], reducing capture-related injuries without causing overdose fatalities.

Antiparasitic Drug Discovery and Phenotypic Screening

Propiopromazine hydrochloride is a validated tool compound for malaria research, with defined in vitro antiplasmodial activity against multiple P. falciparum strains (IC50 range: 5.0-12.6 µM) . Its established micromolar potency provides a quantitative benchmark for screening programs and for medicinal chemists exploring the phenothiazine scaffold to develop novel antimalarial agents.

Innovative Antibacterial Research Against Mycobacterium tuberculosis

This compound is an emerging lead for antitubercular research. Recent findings show that propiopromazine inhibits M. tuberculosis proliferation and exhibits intracellular activity in macrophage models [4]. This novel, class-divergent bioactivity supports its procurement for programs focused on drug repurposing and the discovery of new treatments for multidrug-resistant tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propiopromazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.